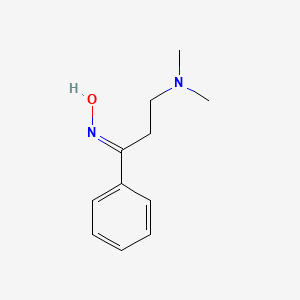
(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime, also known as C10H14N2O, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime involves the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. This leads to the disruption of cellular processes and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
Studies have shown that (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime can affect various biochemical and physiological processes in organisms. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta aggregation in Alzheimer's disease, and increase dopamine levels in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial, fungal, and viral pathogens. However, its use in lab experiments is limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research and development of (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime. One of the main areas of focus is the development of new drugs based on its antibacterial, antifungal, and antiviral activities. Additionally, there is a growing interest in its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to investigate its toxicity and potential side effects in order to ensure its safe use in lab experiments and clinical trials.
Conclusion:
In conclusion, (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its broad-spectrum antimicrobial activity, potential applications in the treatment of cancer and neurodegenerative diseases, and its mechanism of action make it a promising candidate for the development of new drugs. However, further research is needed to investigate its toxicity and potential side effects in order to ensure its safe use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime involves the reaction of 3-(dimethylamino)-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then purified through recrystallization using ethanol.
Applications De Recherche Scientifique
(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXQJSFWYBVFB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=NO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=N\O)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
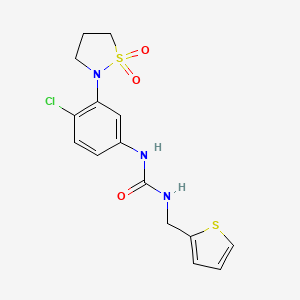
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
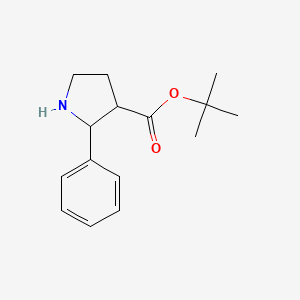
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)
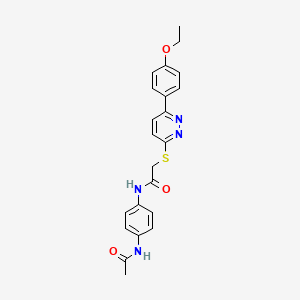
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
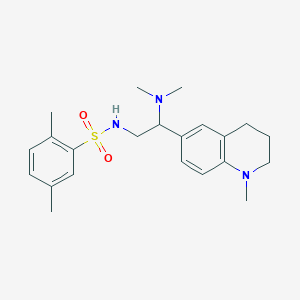

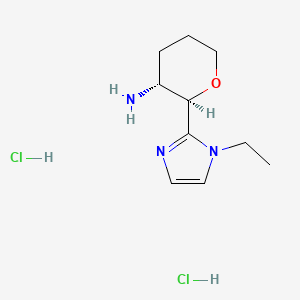
![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)